![molecular formula C17H10O4 B14211909 1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]- CAS No. 830329-21-0](/img/structure/B14211909.png)
1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]-: is an organic compound that belongs to the class of isobenzofurandiones This compound is characterized by the presence of a benzofuran ring fused with a phthalic anhydride moiety, and a phenyl group substituted with a hydroxymethyl group and an ethynyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]- typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Introduction of the Phthalic Anhydride Moiety: The phthalic anhydride moiety can be introduced through a Friedel-Crafts acylation reaction using phthalic anhydride and a Lewis acid catalyst.
Substitution with Hydroxymethyl and Ethynyl Groups:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The ethynyl linkage can be reduced to form an ethylene linkage.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products:
Oxidation: Formation of 1,3-Isobenzofurandione, 5-[[4-(carboxyphenyl)ethynyl]-.
Reduction: Formation of 1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethylene]-.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]- is used as a building block in organic synthesis
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its structural features may allow it to act as an inhibitor of specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]- involves its interaction with specific molecular targets. The hydroxymethyl and ethynyl groups allow it to form covalent bonds with target molecules, leading to inhibition or activation of specific pathways. The benzofuran ring and phthalic anhydride moiety contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1,3-Isobenzofurandione: Lacks the hydroxymethyl and ethynyl substitutions.
5-Phenylethynyl-1,3-isobenzofurandione: Lacks the hydroxymethyl group.
5-Hydroxymethyl-1,3-isobenzofurandione: Lacks the ethynyl group.
Uniqueness: 1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]- is unique due to the presence of both hydroxymethyl and ethynyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
830329-21-0 |
|---|---|
Molekularformel |
C17H10O4 |
Molekulargewicht |
278.26 g/mol |
IUPAC-Name |
5-[2-[4-(hydroxymethyl)phenyl]ethynyl]-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C17H10O4/c18-10-13-5-2-11(3-6-13)1-4-12-7-8-14-15(9-12)17(20)21-16(14)19/h2-3,5-9,18H,10H2 |
InChI-Schlüssel |
APRMXVXSBKJZJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CO)C#CC2=CC3=C(C=C2)C(=O)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


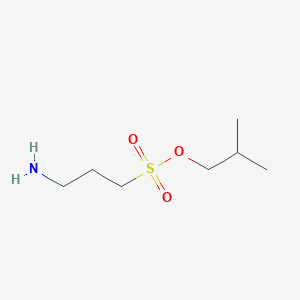
![4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14211831.png)
![[1,2]Oxazolo[3,4-e][2,1]benzoxazole](/img/structure/B14211840.png)

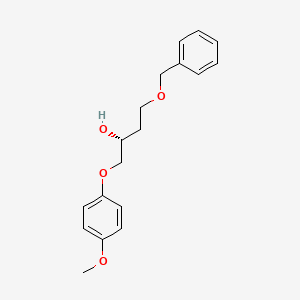
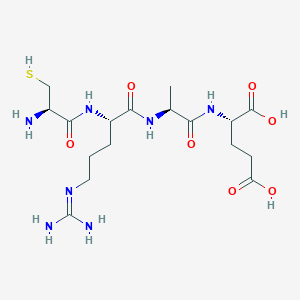
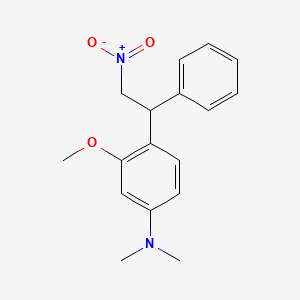
![Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane](/img/structure/B14211872.png)
![Methyl 2-{2-[3-(4-chlorophenyl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14211875.png)

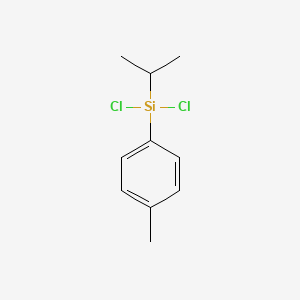
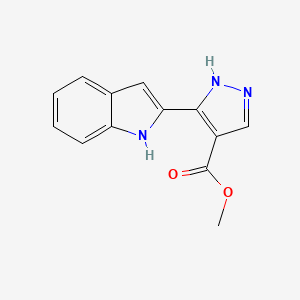

![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide](/img/structure/B14211912.png)
